molecular formula C18H14FNO4S B11118722 Methyl 4-(4-fluorophenyl)-2-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-3-carboxylate

Methyl 4-(4-fluorophenyl)-2-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11118722
M. Wt: 359.4 g/mol
InChI Key: GNRHLTBQUVEAFB-UHFFFAOYSA-N
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Description

METHYL 4-(4-FLUOROPHENYL)-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-FLUOROPHENYL)-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: Starting with a thiophene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and a halogenated thiophene intermediate.

    Amidation Reaction: The furan-amido group is introduced via an amidation reaction, where a furan carboxylic acid derivative reacts with an amine group on the thiophene core.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-FLUOROPHENYL)-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorophenyl and furan-amido groups suggests potential interactions with hydrophobic pockets or hydrogen bonding sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-CHLOROPHENYL)-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE
  • METHYL 4-(4-BROMOPHENYL)-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE
  • METHYL 4-(4-METHOXYPHENYL)-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 4-(4-FLUOROPHENYL)-2-(5-METHYLFURAN-2-AMIDO)THIOPHENE-3-CARBOXYLATE lies in the presence of the fluorophenyl group, which can enhance its biological activity and metabolic stability compared to its chloro, bromo, or methoxy analogs. Fluorine atoms can also influence the electronic properties of the molecule, potentially leading to different reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H14FNO4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H14FNO4S/c1-10-3-8-14(24-10)16(21)20-17-15(18(22)23-2)13(9-25-17)11-4-6-12(19)7-5-11/h3-9H,1-2H3,(H,20,21)

InChI Key

GNRHLTBQUVEAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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